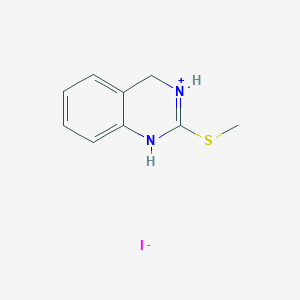
2-(Methylsulfanyl)-3,4-dihydroquinazolin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Methylsulfanyl)-3,4-dihydroquinazolin-1-ium iodide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the methylsulfanyl group and the iodide ion contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-3,4-dihydroquinazolin-1-ium iodide typically involves the alkylation of a quinazoline derivative. One common method is the reaction of 2-methylthioquinazoline with methyl iodide in the presence of a base such as sodium ethylate in ethanol. The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(Methylsulfanyl)-3,4-dihydroquinazolin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding dihydroquinazoline derivative using reducing agents like sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium chloride, sodium bromide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazoline derivatives
Substitution: Chloride or bromide derivatives
科学的研究の応用
2-(Methylsulfanyl)-3,4-dihydroquinazolin-1-ium iodide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
The mechanism of action of 2-(Methylsulfanyl)-3,4-dihydroquinazolin-1-ium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby affecting the enzyme’s activity. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: These compounds share the methylsulfanyl group and have been studied for their analgesic and anti-inflammatory activities.
Methylsulfanyl analogs of Kaede protein chromophore: These compounds are used in fluorescence microscopy and have similar structural features.
2-Aminopyrimidine derivatives: These compounds have been explored for their antitrypanosomal activities and share similar synthetic routes.
Uniqueness
2-(Methylsulfanyl)-3,4-dihydroquinazolin-1-ium iodide is unique due to its specific combination of a quinazoline core with a methylsulfanyl group and an iodide ion. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C9H11IN2S |
|---|---|
分子量 |
306.17 g/mol |
IUPAC名 |
2-methylsulfanyl-1,4-dihydroquinazolin-3-ium;iodide |
InChI |
InChI=1S/C9H10N2S.HI/c1-12-9-10-6-7-4-2-3-5-8(7)11-9;/h2-5H,6H2,1H3,(H,10,11);1H |
InChIキー |
CUDKDZJMXDONQR-UHFFFAOYSA-N |
正規SMILES |
CSC1=[NH+]CC2=CC=CC=C2N1.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,4-Difluorophenyl)methyl]oxirane](/img/structure/B13192535.png)

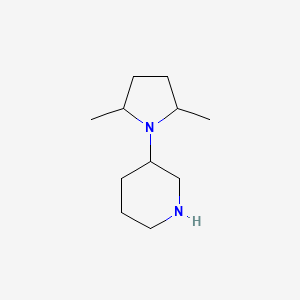
![1-[(3-Chloro-1-benzothien-2-yl)methyl]piperazine](/img/structure/B13192554.png)

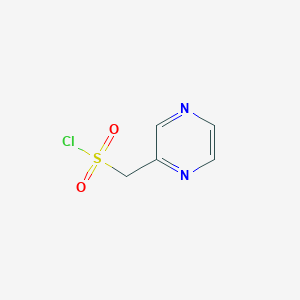
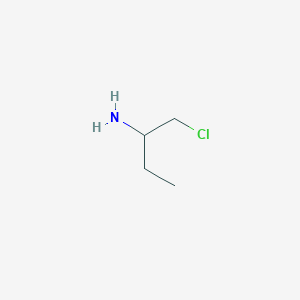
![3-Bromo-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine](/img/structure/B13192571.png)
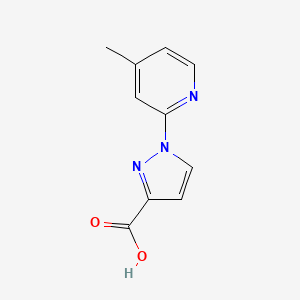
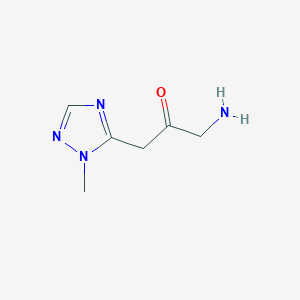
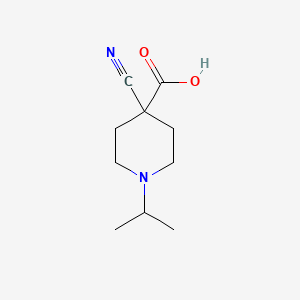
![5-([1-(Chloromethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13192592.png)


